2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is a compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This specific compound features a quinazolinone core with a cyclopropyl group and a sulfanyl-acetamide side chain, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized using the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using appropriate reagents and catalysts.
Attachment of the Sulfanyl-Acetamide Side Chain: The sulfanyl-acetamide side chain can be attached via S-alkylation reactions, where a thiol group reacts with an alkyl halide under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as microwave-induced synthesis and green chemistry approaches .
Chemical Reactions Analysis
2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide side chain.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of various enzymes, including those involved in bacterial quorum sensing and cancer cell proliferation.
Receptor Binding: It binds to specific receptors, such as GABA receptors, modulating their activity and leading to anticonvulsant effects.
Pathway Modulation: The compound influences key biological pathways, including those related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can be compared with other quinazolinone derivatives:
2-[(3-phenyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: This compound has a phenyl group instead of a cyclopropyl group, leading to different biological activities and properties.
2-[(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio)acetate:
2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl]-N-(4-nitrophenyl)acetamide: This compound includes a triazole ring and a nitrophenyl group, providing unique properties and uses.
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-2-9-17-14(20)10-22-16-18-13-6-4-3-5-12(13)15(21)19(16)11-7-8-11/h2-6,11H,1,7-10H2,(H,17,20) |
InChI Key |
BEUURHYNHWWPIB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Origin of Product |
United States |
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